BenchChemオンラインストアへようこそ!

[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Lipophilicity Membrane permeability Lead-likeness

[1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1340256-32-7) is a racemic, heterocyclic building block integrating a 1-methylpyrazole pharmacophore and a 3-hydroxymethylpyrrolidine scaffold. It is supplied at ≥95% purity and is classified as a research-use-only compound due to its acute toxicity and irritant hazards.

Molecular Formula C9H15N3O
Molecular Weight 181.239
CAS No. 1340256-32-7
Cat. No. B2724042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
CAS1340256-32-7
Molecular FormulaC9H15N3O
Molecular Weight181.239
Structural Identifiers
SMILESCN1C=C(C=N1)N2CCC(C2)CO
InChIInChI=1S/C9H15N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h4,6,8,13H,2-3,5,7H2,1H3
InChIKeyZKHQJCUPSZZVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile of [1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1340256-32-7) for Scientific Procurement


[1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1340256-32-7) is a racemic, heterocyclic building block integrating a 1-methylpyrazole pharmacophore and a 3-hydroxymethylpyrrolidine scaffold. It is supplied at ≥95% purity and is classified as a research-use-only compound due to its acute toxicity and irritant hazards . Its computed physicochemical profile (MW 181.23 g/mol, XLogP3 0.1, TPSA 41.3 Ų, Fsp³ 0.67, HBD 1, HBA 3) places it within lead-like chemical space, distinguishing it from common in-class analogs in key property dimensions [1].

Why Generic Substitution of [1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol Is Not Advisable


In-class pyrrolidine-pyrazole building blocks differ markedly in the connectivity of the pyrazole ring to the pyrrolidine core (N-linked vs. C-linked), the functional group at the pyrrolidine 3-position (hydroxymethyl vs. amine vs. hydrogen), and the number of stereocenters. These structural variations translate into quantifiable differences in lipophilicity, hydrogen-bond donor count, topological polar surface area, and molecular flexibility that cannot be compensated for by simple stoichiometric adjustment [1][2][3]. Consequently, substituting an N-linked, monochiral, hydroxymethyl-bearing congener with a C-linked or amine-containing analog will alter fragment physicochemical properties in a manner that impacts downstream SAR, solubility, permeability, and synthetic tractability, undermining the reproducibility of lead-generation or chemical biology experiments.

Quantitative Differentiation of [1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol from Closest Analogs


Increased Lipophilicity vs. C-Linked Positional Isomer

The target compound (XLogP3 = 0.1) exhibits a 0.9 log unit higher lipophilicity than the C-linked positional isomer [4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1823303-30-5; XLogP3 = -0.8), as computed by PubChem XLogP3 3.0 [1][2]. This ~8-fold increase in theoretical partition coefficient may enhance passive membrane permeability while remaining within lead-like logP space (≤3).

Lipophilicity Membrane permeability Lead-likeness

Reduced Hydrogen-Bond Donor Count vs. C-Linked Positional Isomer

[1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol possesses a single H-bond donor (the hydroxyl proton), whereas the C-linked analog [4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol carries two H-bond donors (hydroxyl plus pyrrolidine NH), as reported by PubChem Cactvs descriptors [1][2]. This difference in HBD count directly impacts compliance with Lipinski's rule of five and may reduce active efflux via P-glycoprotein recognition.

Hydrogen bonding Oral bioavailability Rule-of-5

Moderate TPSA Balance vs. Parent Scaffold and Amine Analog

The target compound's TPSA of 41.3 Ų, computed by PubChem, falls between the unsubstituted parent pyrrolidine-3-methanol (CAS 5082-74-6; TPSA = 32.3 Ų) and the amine congener 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine (CAS 1153295-09-0; TPSA = 47.1 Ų) [1][2][3]. This intermediate polarity profile balances aqueous solubility with the potential to penetrate blood-brain barrier models (common threshold < 70–90 Ų for CNS candidates).

Polar surface area CNS penetration Fragment-based drug discovery

Higher Sp³ Fraction (Fsp³) for Three-Dimensionality

The target compound displays an Fsp³ value of 0.667, as reported by Fluorochem , exceeding the widely cited average for oral drug candidates (Fsp³ ≥ 0.42) and indicating substantial saturated carbon character. While comparable stereoisomers may share this global Fsp³ value, the N-linked connectivity preserves a single asymmetric center, offering manageable stereochemical complexity relative to congeners bearing two defined stereocenters (e.g., CAS 1807940-13-1) .

Fsp³ 3D character Fragment libraries

Hydroxymethyl Synthetic Handle vs. Amine Congener Reactivity Profile

The hydroxymethyl group at the pyrrolidine 3-position enables oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or mesylation for nucleophilic displacement, providing a broader palette of mild, orthogonal transformations compared to the amine congener 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine (CAS 1153295-09-0), whose primary amine requires protective-group strategies for many coupling reactions . The hydroxyl handle also avoids the basicity-driven challenges (predicted pKa ~9.42) of the amine analog that can complicate salt-form selection and HPLC purification .

Synthetic versatility Functional group interconversion Parallel synthesis

N-Linked Pyrazole Connectivity Structurally Mimics Known Kinase/BET Inhibitor Scaffolds

The N-linked 1-methylpyrazole motif, with the pyrrolidine nitrogen directly bonded to the pyrazole 4-position, is a privileged substructure in disclosed kinase and BET bromodomain inhibitors, including pyrazolopyrrolidine BET inhibitors described in patent literature [1][2]. In contrast, the C-linked isomer (CAS 1823303-30-5) positions the pyrazole at the pyrrolidine 4-carbon, altering the vector and electronics of the heterocycle presentation. Class-level evidence shows that 1-methylpyrazol-4-yl-bearing compounds achieve potent target engagement (e.g., c-Met IC50 = 4 nM for a related scaffold) [3].

Kinase inhibitor BET bromodomain Fragment-based drug discovery

High-Impact Application Scenarios for [1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol Based on Differentiated Evidence


Fragment-Based Lead Generation for Kinase and BET Bromodomain Targets

The N-linked 1-methylpyrazole-pyrrolidine scaffold directly recapitulates the core of known pyrazolopyrrolidine BET inhibitors and kinase-targeting chemotypes [1]. Its favorable fragment-like properties (MW 181, XLogP3 0.1, TPSA 41.3 Ų, Fsp³ 0.67) align with Rule-of-3 criteria for fragment libraries . The hydroxymethyl handle permits rapid elaboration via O-alkylation or oxidation without protective-group manipulation, enabling efficient fragment growing and merging campaigns.

Parallel Library Synthesis for CNS-Penetrant Chemical Series

With a TPSA of 41.3 Ų (well below the ~90 Ų upper limit for brain penetration) and a single H-bond donor, this building block is well suited for parallel synthesis of CNS-focused compound arrays [1]. Its intermediate lipophilicity (XLogP3 0.1) balances solubility and passive permeability, while the hydroxyl group enables diverse functionalization (ester, ether, carbamate, sulfonate) under mild conditions compatible with automated library protocols .

Medicinal Chemistry Scaffold Hopping Around Pyrrolidine-3-Methanol Cores

When SAR data from simpler pyrrolidine-3-methanol analogs (e.g., CAS 5082-74-6) require increased molecular complexity and target complementarity, [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol serves as the direct substitution product that introduces the 1-methylpyrazole pharmacophore while maintaining the critical hydroxymethyl handle [1]. The +9.0 Ų TPSA increase relative to the parent scaffold improves aqueous solubility without sacrificing permeability potential .

Synthetic Intermediate for PROTAC Linker Attachment

The primary hydroxyl group at the pyrrolidine 3-position provides a convenient, unprotected attachment point for PEG-based or alkyl linkers used in proteolysis-targeting chimera (PROTAC) design [1]. Unlike the amine congener (CAS 1153295-09-0), which requires orthogonal protection of the basic amine during linker coupling, the neutral hydroxyl permits direct esterification or etherification under mild acid/base conditions, streamlining the synthesis of bifunctional degraders .

Quote Request

Request a Quote for [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.